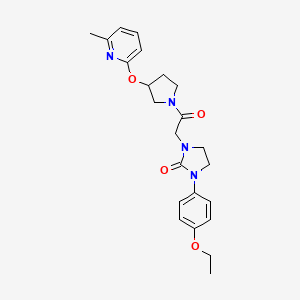

1-(4-Ethoxyphenyl)-3-(2-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)imidazolidin-2-one

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-(4-ethoxyphenyl)-3-[2-[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]imidazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O4/c1-3-30-19-9-7-18(8-10-19)27-14-13-26(23(27)29)16-22(28)25-12-11-20(15-25)31-21-6-4-5-17(2)24-21/h4-10,20H,3,11-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUDOUCOCBNJEAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)N3CCC(C3)OC4=CC=CC(=N4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 1-(4-Ethoxyphenyl)-3-(2-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)imidazolidin-2-one , with the CAS number 891102-98-0 , is a synthetic organic compound that has garnered interest for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 354.4 g/mol . The structure features an imidazolidine core, substituted with a 4-ethoxyphenyl group and a pyrrolidine moiety linked to a 6-methylpyridine ring via an ether bond. This unique arrangement is hypothesized to contribute to its biological activity.

Pharmacological Profile

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains. In vitro assays have shown significant inhibition of growth in Gram-positive bacteria, indicating its potential as an antimicrobial agent.

- Anticancer Properties : Research indicates that the compound may possess anticancer activity. In cell line studies, it has been observed to induce apoptosis in cancer cells through the activation of caspase pathways. This suggests a mechanism involving programmed cell death, which is crucial in cancer therapy.

- Neuroprotective Effects : The compound's ability to cross the blood-brain barrier has been documented, raising interest in its neuroprotective potential. Studies have indicated that it may mitigate oxidative stress in neuronal cells, thereby protecting against neurodegenerative diseases.

The biological activity of this compound can be attributed to its interaction with specific biological targets:

- Enzyme Inhibition : The imidazolidine structure is known to interact with various enzymes, potentially inhibiting their activity and altering metabolic pathways.

- Receptor Modulation : The presence of the pyridine moiety suggests possible interactions with neurotransmitter receptors, which could explain its neuroprotective effects.

Case Study 1: Antimicrobial Efficacy

In a study conducted on several bacterial strains, including Staphylococcus aureus and Escherichia coli, the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus. This indicates promising antimicrobial activity worthy of further exploration.

Case Study 2: Cancer Cell Apoptosis

A series of experiments on human breast cancer cell lines revealed that treatment with the compound at concentrations ranging from 10 to 50 µM resulted in significant cell death, with flow cytometry confirming increased levels of apoptotic markers such as Annexin V.

| Concentration (µM) | % Cell Death |

|---|---|

| 10 | 20% |

| 25 | 45% |

| 50 | 75% |

Research Findings

Recent findings have highlighted the compound's potential as a lead candidate for drug development:

- Pharmacokinetics : Studies indicate favorable absorption and distribution characteristics, suggesting good bioavailability when administered orally.

- Toxicology : Initial toxicological assessments have shown no significant adverse effects at therapeutic doses, although further studies are warranted to confirm long-term safety.

Q & A

Q. What established synthetic routes are available for this compound, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves multi-step protocols, including:

- Formation of the imidazolidin-2-one core via cyclization reactions, often using carbodiimides or carbonylating agents under anhydrous conditions .

- Introduction of the pyrrolidin-1-yl moiety through nucleophilic substitution or coupling reactions. For example, the pyrrolidinyl group can be functionalized with a 6-methylpyridin-2-yloxy substituent using Mitsunobu conditions or SN2 reactions .

- Key conditions : Temperature control (e.g., reflux in THF or DCM), anhydrous solvents, and catalysts like palladium for cross-coupling steps. Yields are highly sensitive to stoichiometry and reaction time .

Q. Which spectroscopic techniques are most effective for structural validation, and what characteristic peaks should researchers prioritize?

- FT-IR :

- NMR :

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the biological relevance of specific substituents?

- Methodology :

- Synthesize analogs with modifications to the ethoxyphenyl, pyrrolidinyl, or pyridinyl groups (e.g., replacing ethoxy with methoxy or varying alkyl chain lengths) .

- Test biological activity (e.g., antimicrobial, antioxidant) using standardized assays (see Table 1 ).

- Use computational tools (e.g., molecular docking) to correlate structural features with target binding (e.g., enzyme active sites) .

- Example : shows that substituents at the 4-position of the phenyl ring significantly influence antioxidant activity .

Q. Table 1: In Vitro Assays for Biological Evaluation

Q. How can contradictions in biological activity data across studies be resolved?

- Approach :

- Standardize assay conditions (e.g., pH, temperature, solvent controls) to minimize variability .

- Validate results with orthogonal assays (e.g., combine DPPH scavenging with FRAP for antioxidants) .

- Perform meta-analysis of existing data to identify trends (e.g., substituent electronegativity vs. activity) .

Q. What strategies are recommended for optimizing multi-step synthesis using Design of Experiments (DoE) or flow chemistry?

- DoE Workflow :

- Flow Chemistry :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.